
4-Amino-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . It is a crystalline powder that is insoluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs such as bicalutamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 4-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :
Grignard Reaction: 2-bromo-5-fluorobenzotrifluoride undergoes a Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.
Carbonation: The Grignard reagent is then reacted with carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid.
Amidation: The benzoic acid is reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide.
Dehydration: The benzamide is dehydrated using a dehydrating agent to yield this compound.
Industrial Production Methods: Another industrial method involves the following steps :
Bromination: m-trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyanation: The brominated product undergoes a cyano group replacement using cuprous cyanide.
Aminolysis: The cyano compound is then subjected to aminolysis with liquid ammonia to form this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically yields amine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
4-Amino-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of androgen antagonists like bicalutamide, which is used in prostate cancer treatment. The demand for this compound is driven by its role in producing formulations that exhibit high efficacy with minimal side effects .
Agrochemicals
This compound is also utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its trifluoromethyl group enhances biological activity and stability, making it a valuable building block in agrochemical formulations.
Material Science
In material science, this compound is explored for its potential use in developing high-performance materials due to its unique chemical properties. Its incorporation into polymers can lead to materials with improved thermal stability and chemical resistance.
Case Study 1: Synthesis of Bicalutamide
A study demonstrated the efficient synthesis of bicalutamide using this compound as an intermediate. The research highlighted the compound's role in enhancing the overall yield and purity of the final pharmaceutical product, contributing to better therapeutic outcomes for patients .
Case Study 2: Development of New Agrochemicals
Research conducted on novel agrochemical formulations revealed that incorporating this compound significantly improved herbicidal activity against common weeds. This study underscored the compound's potential to enhance crop yields while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in drug synthesis . In the context of anti-cancer drugs, it contributes to the inhibition of androgen receptors, thereby preventing the growth and proliferation of cancer cells . The molecular targets include androgen receptors and pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
- 4-Cyano-3-trifluoromethylaniline
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 4-Amino-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity . Compared to its analogs, it is particularly valuable in pharmaceutical synthesis due to its role in producing anti-cancer agents .
Biological Activity
4-Amino-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound (CAS Number: 654-70-6) is characterized by a trifluoromethyl group attached to a benzonitrile structure, which contributes to its unique biological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of organic compounds, making them more effective as pharmaceuticals .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Patel et al. (2011) evaluated various derivatives of trifluoromethyl-containing compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml against Staphylococcus aureus, indicating potent antimicrobial activity .
Bacterial Strain | MIC (µg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 0.24 | Strong antimicrobial |
Escherichia coli | 3.9 | Moderate antimicrobial |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain under exploration. The compound's structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl group can lead to enhanced anticancer activity .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells : A specific case study highlighted the effects of this compound on breast cancer cell lines. The study reported a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at higher concentrations .
- Mechanism of Action : Another research effort focused on understanding the molecular mechanisms through which this compound exerts its effects on microbial and cancer cells. It was found that the compound disrupts cellular membranes, leading to increased permeability and eventual cell death in susceptible microorganisms .
- Comparative Studies : Comparative studies with related compounds showed that those containing the trifluoromethyl group consistently outperformed their non-fluorinated analogs in terms of both antimicrobial and anticancer activities, reinforcing the significance of this functional group in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-(trifluoromethyl)benzonitrile in laboratory settings?
- Methodological Answer : The compound is synthesized via nitration of o-aminobenzotrifluoride, followed by diazotization and Sandmeyer cyanidation. The final step involves nitro group reduction. Key parameters include maintaining low temperatures (0–5°C) during diazotization and using copper cyanide (CuCN) as a catalyst in the Sandmeyer reaction. Confirm intermediate formation via TLC and monitor reaction progress using IR spectroscopy for nitrile group detection (C≡N stretch at ~2200 cm⁻¹) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities. GC-MS is recommended for volatile byproduct analysis.
- Structural Confirmation : Employ -NMR (δ 6.8–7.5 ppm for aromatic protons, δ 4.2 ppm for NH) and -NMR (δ ~115 ppm for CN, δ 120–135 ppm for CF-substituted carbons). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 186.14 .
Q. What safety precautions are essential when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use full-face shields for bulk handling.
- Engineering Controls : Work in a fume hood with ≥100 fpm airflow. Avoid skin contact; wash affected areas with soap and water for 15 minutes if exposed.
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Optimization : Replace CuCN with CuI in the Sandmeyer reaction to reduce side reactions.
- Temperature Control : Use microwave-assisted synthesis for the nitro reduction step (50–80°C, 30 min) to enhance reaction efficiency.
- Solvent Selection : Substitute ethanol with DMF in the final reduction to improve solubility of intermediates .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across different literature sources?
- Methodological Answer :
- Standardized Calibration : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to verify melting points (reported range: 141–145°C).
- Sample Purity : Cross-check purity via elemental analysis (C, H, N within ±0.3% of theoretical values: C 51.62%, H 2.71%, N 15.05%) .
Q. What analytical challenges exist in detecting trace impurities, and how can they be addressed?
- Methodological Answer :
- Impurity Profiling : Use LC-QTOF-MS to identify trace isomers (e.g., 3-Amino-2-(trifluoromethyl)benzonitrile) at ppm levels.
- Quantitation Limits : Employ isotope dilution mass spectrometry (IDMS) for accurate quantification of hydrolyzed byproducts (e.g., 4-amino-2-(trifluoromethyl)benzamide) .
Q. What mechanistic insights guide its derivatization for pharmaceutical intermediates?
- Methodological Answer :
- Nucleophilic Substitution : The amino group reacts with isothiocyanates to form thiourea derivatives (e.g., 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile), useful in kinase inhibitor synthesis.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) enable access to biphenyl derivatives for anticancer drug candidates like bicalutamide analogs .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYLCUKSLBUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215711 | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-70-6 | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzonitrile, 4-amino-2-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47D9XHC08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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